molecular formula C20H25N3O5S B3566540 2-(4-methoxyphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-(4-methoxyphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B3566540
M. Wt: 419.5 g/mol
InChI Key: WNVGWQMXYPGYKA-UHFFFAOYSA-N
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Description

This compound is a chemical substance used for scientific research . It is also known by the registry number ZINC000035877343 .


Synthesis Analysis

The synthesis of similar compounds involves the use of 1-(4-Methanesulfonyl-phenyl)-ethanone, morpholine, and elemental sulfur. These are added in a round-bottom flask and refluxed at 398 K for 2 hours. A 3N solution of NaOH is then added, and the reaction mixture is refluxed for an additional 30 minutes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(O)CC1=CC=C(C=C1)OC(C=C2)=CC=C2OC .


Chemical Reactions Analysis

The compound has been found to exhibit antimicrobial, COX inhibitory, and anti-inflammatory activities . It has been used in research to ameliorate Methotrexate-Induced Intestinal Mucositis by suppressing oxidative stress and inflammatory markers .


Physical and Chemical Properties Analysis

The compound is solid in form . It has a molecular weight of 258.27 .

Safety and Hazards

The compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautions include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-27-16-7-9-17(10-8-16)28-15-20(24)21-18-5-3-4-6-19(18)22-11-13-23(14-12-22)29(2,25)26/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVGWQMXYPGYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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